CI-953 vs. Ralitoline: Weaker In Vitro Sodium Channel Blockade but Comparable In Vivo Anticonvulsant Efficacy Suggests Superior Pharmacological Selectivity
In a direct head-to-head comparison, CI-953 was found to be less potent than its close analog ralitoline (CI-946) in blocking sustained repetitive firing of sodium action potentials in cultured mouse spinal cord neurons [1]. Despite this in vitro difference, both compounds are active in similar in vivo seizure models, suggesting that CI-953 may achieve comparable efficacy with a different pharmacological profile or therapeutic index [1].
| Evidence Dimension | Potency to block sustained repetitive firing (SRF) of sodium action potentials |
|---|---|
| Target Compound Data | IC50 = 5 μM |
| Comparator Or Baseline | Ralitoline (CI-946); IC50 = 2 μM |
| Quantified Difference | CI-953 is 2.5-fold less potent than ralitoline in this in vitro assay. |
| Conditions | Cultured mouse spinal cord neurons |
Why This Matters
This quantitative difference in potency highlights a distinct structure-activity relationship (SAR) between these close analogs, making CI-953 a specific tool for studies where a less potent sodium channel block may be advantageous or for investigating mechanisms beyond simple channel blockade.
- [1] Rock, D. M., McLean, M. J., Macdonald, R. L., et al. (1991). Ralitoline (CI-946) and CI-953 block sustained repetitive sodium action potentials in cultured mouse spinal cord neurons and displace batrachotoxinin A 20-alpha-benzoate binding in vitro. Epilepsy Research, 8(3), 197-203. View Source
